![molecular formula C17H14N4O2 B2586393 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 942034-31-3](/img/structure/B2586393.png)
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Quinoxalin-6-yl derivatives, including compounds structurally related to 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies revealed that such compounds effectively prevent corrosion, forming protective films on the metal surface and showing potential as efficient corrosion inhibitors in acidic environments (Olasunkanmi et al., 2015).
Molecular Docking and Antibacterial Activity
Novel synthesized pyrazole derivatives, including those with structural similarities to the compound , have been studied for their antibacterial activity. These compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, with molecular docking studies suggesting their potential as bioactive compounds targeting bacterial proteins (Khumar et al., 2018).
Catalytic Behavior and Synthesis Applications
Research into the synthesis and catalytic behavior of compounds bearing the quinoxalin-2-yl moiety, similar to 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, has provided insights into their utility in promoting reactions for creating complex molecular structures. These studies explore the role of such compounds in facilitating chemical reactions, highlighting their importance in synthetic organic chemistry (Sun et al., 2007).
Antitubercular Agents
Compounds with the 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone scaffold have been synthesized and evaluated for their antitubercular activity. Such research endeavors aim to discover new therapeutic agents against Mycobacterium tuberculosis, with some synthesized compounds showing promising results in inhibiting the growth of this pathogenic bacterium (Bhoot et al., 2011).
properties
IUPAC Name |
1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11(22)21-16(10-15(20-21)17-3-2-8-23-17)12-4-5-13-14(9-12)19-7-6-18-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCXTKJTKXJJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
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